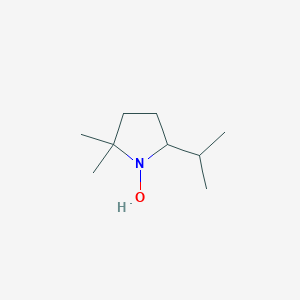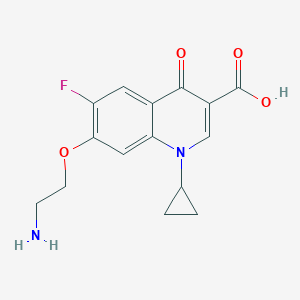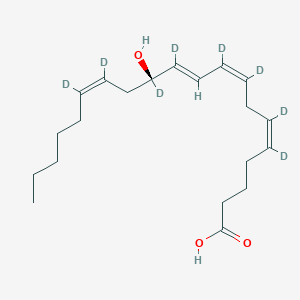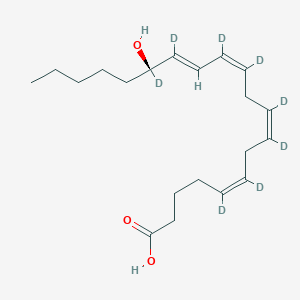
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, also known as L-MTP-PE, is a synthetic glycolipid that has been extensively studied for its potential use in cancer immunotherapy. This compound is a derivative of the natural glycolipid, monophosphoryl lipid A (MPLA), which is derived from the cell wall of gram-negative bacteria. L-MTP-PE has been shown to activate the immune system and induce a potent anti-tumor response, making it a promising candidate for cancer treatment.
Mécanisme D'action
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol works by activating the immune system, specifically the Toll-like receptor 4 (TLR4) pathway. TLR4 is a receptor that is present on the surface of immune cells, including dendritic cells. When (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol binds to TLR4, it activates the dendritic cells and initiates an immune response. This immune response includes the activation of T cells, which are responsible for killing cancer cells.
Effets Biochimiques Et Physiologiques
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to have several biochemical and physiological effects. It activates dendritic cells, which in turn activate T cells. It also induces the production of cytokines, which are signaling molecules that play a role in the immune response. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to increase the production of interferon-gamma (IFN-γ), which is a cytokine that is important for the anti-tumor response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in animal models and in clinical trials. However, one limitation is that it is a synthetic compound and may not accurately reflect the natural immune response. Additionally, the cost of synthesizing (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol may be prohibitive for some researchers.
Orientations Futures
There are several future directions for research on (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol. One area of interest is in combination therapy, where (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol is used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is in the development of new formulations of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol that may increase its effectiveness. Finally, there is interest in studying the long-term effects of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol treatment and its potential use in preventing cancer recurrence.
Méthodes De Synthèse
The synthesis of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol involves the chemical modification of MPLA, which is obtained from the cell wall of gram-negative bacteria. The modification involves the addition of a hexane-1,2,3,4,5-pentol moiety and a methoxypropylamino group to the MPLA molecule. The resulting compound, (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, has been shown to have greater immunostimulatory activity than MPLA alone.
Applications De Recherche Scientifique
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate dendritic cells, which are responsible for initiating an immune response, and to induce a potent anti-tumor response in animal models. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has also been tested in clinical trials for the treatment of various types of cancer, including melanoma, lung cancer, and leukemia.
Propriétés
Numéro CAS |
139361-89-0 |
|---|---|
Nom du produit |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
Formule moléculaire |
C10H23NO6 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO6/c1-17-4-2-3-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1 |
Clé InChI |
SFQOBFDNGZETMP-SGIHWFKDSA-N |
SMILES isomérique |
COCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
COCCCNCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
COCCCNCC(C(C(C(CO)O)O)O)O |
Synonymes |
N-(3-methoxypropyl)glucamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



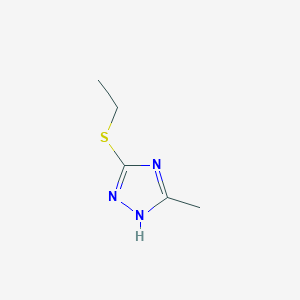
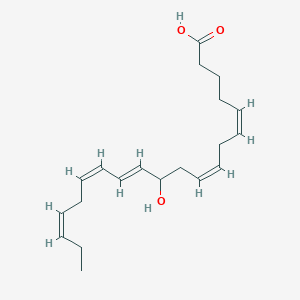
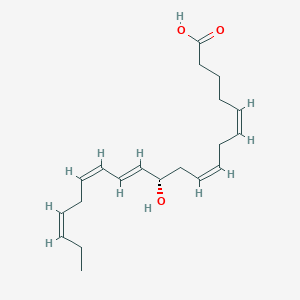
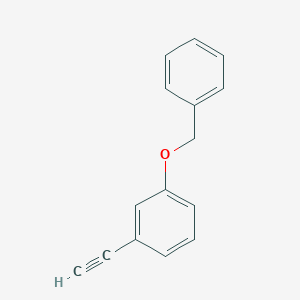
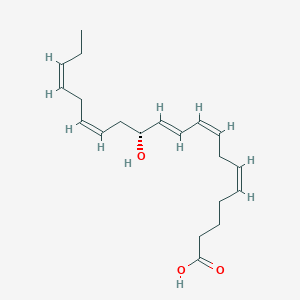
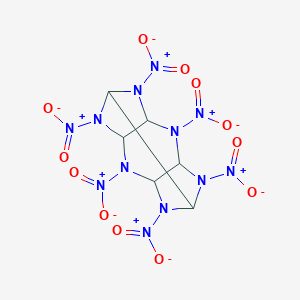
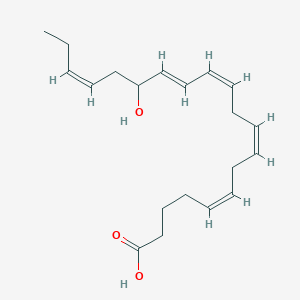
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
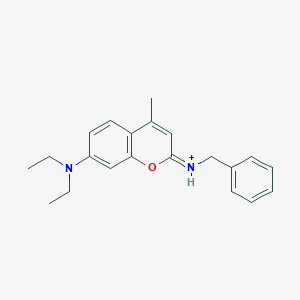
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
